2-Chloro-1-methoxypropane chemical properties and structure
2-Chloro-1-methoxypropane chemical properties and structure
An In-Depth Technical Guide to 2-Chloro-1-methoxypropane: Structure, Properties, and Synthetic Applications
Introduction
2-Chloro-1-methoxypropane (CAS No: 5390-71-6) is a halogenated ether of significant interest in synthetic organic chemistry.[1][2] Structurally, it features a propane backbone substituted with a chlorine atom at the C2 position and a methoxy group at the C1 position, rendering the C2 carbon chiral. This bifunctional nature makes it a versatile building block and a key intermediate in the industrial synthesis of agrochemicals, most notably the herbicide metolachlor.[3][4][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, primary synthesis methodologies, and characteristic reactivity, aimed at researchers and professionals in chemical and drug development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research and application. 2-Chloro-1-methoxypropane is systematically named according to IUPAC nomenclature, and its structure is unambiguously defined by various chemical identifiers.
Table 1: Chemical Identifiers for 2-Chloro-1-methoxypropane
| Identifier | Value | Source(s) |
| IUPAC Name | 2-chloro-1-methoxypropane | [1][6] |
| Synonyms | 2-Chloropropyl methyl ether | [2][4][6] |
| CAS Number | 5390-71-6 | [1][6] |
| Molecular Formula | C₄H₉ClO | [1][4] |
| Molecular Weight | 108.57 g/mol | [1][3][4] |
| Canonical SMILES | CC(COC)Cl | [1][6] |
| InChIKey | SIBFNWWZWOVJJH-UHFFFAOYSA-N | [1][6] |
The molecule's structure, featuring a secondary alkyl chloride, is pivotal to its reactivity, which will be discussed in later sections.
Caption: 2D Structure of 2-Chloro-1-methoxypropane.
Physicochemical Properties
The physical properties of 2-chloro-1-methoxypropane are essential for its handling, purification, and use in reactions. It exists as a volatile liquid at room temperature.[4]
Table 2: Physicochemical Data for 2-Chloro-1-methoxypropane
| Property | Value | Unit | Source(s) |
| Appearance | Colorless liquid | - | [4] |
| Density | 0.9946 | g/cm³ | [4][5] |
| Boiling Point | 122.94 (rough estimate) | °C | [4][5] |
| Refractive Index | 1.4075 | - | [5] |
| XLogP3-AA | 1.1 | - | [1] |
| Rotatable Bonds | 2 | - | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of 2-chloro-1-methoxypropane. The molecule's asymmetry gives rise to a distinct NMR spectrum.
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¹H NMR Spectroscopy : The proton NMR spectrum is highly informative, showing four unique proton environments.[4] The deshielding effect of the electronegative chlorine and oxygen atoms significantly influences the chemical shifts.[4]
Table 3: ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| -CH(Cl)CH₃ | 1.2 - 1.7 | Doublet | ~6-7 Hz | 3H |
| -OCH₃ | 3.3 - 3.4 | Singlet | N/A | 3H |
| -CH₂ OCH₃ | 3.4 - 3.8 | Doublet | ~5-6 Hz (est.) | 2H |
| -CH (Cl)CH₂- | 3.8 - 4.2 | Sextet | ~6-7 Hz | 1H |
-
¹³C NMR Spectroscopy : The carbon spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[4] The carbon attached to the oxygen (-C H₂O-) is significantly deshielded, appearing downfield around 78-82 ppm.[4] The methyl carbon adjacent to the chlorine appears in the 15-25 ppm range.[4]
-
Mass Spectrometry and Infrared (IR) Spectroscopy : Mass spectra are available and would be expected to show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl).[6][7] IR spectra would confirm the presence of C-O ether linkages and C-Cl bonds.[6]
Synthesis and Regioselective Considerations
The controlled synthesis of 2-chloro-1-methoxypropane is crucial for its industrial use, demanding high regioselectivity to avoid the formation of its isomer, 1-chloro-2-methoxypropane.
-
From 1-Methoxy-2-propanol : A prevalent laboratory and industrial method is the chlorination of 1-methoxy-2-propanol.[4][5]
-
Expertise & Causality : This reaction converts a secondary hydroxyl group into a chloride. Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are effective for this transformation.[3][4] The hydroxyl group is a poor leaving group; these reagents convert it into a much better leaving group (a chlorosulfite or phosphite ester intermediate), which is then readily displaced by a chloride ion via an Sₙ2 or Sₙi mechanism. To maximize yield and prevent acid-catalyzed side reactions, the process is often conducted at low temperatures (0–5 °C) and may include a weak base like pyridine to neutralize the HCl byproduct.[3]
-
-
Hydrochlorination of 2-Methoxypropene : An alternative regioselective strategy is the electrophilic addition of hydrogen chloride (HCl) to 2-methoxypropene.[3]
-
Expertise & Causality : This reaction is an excellent example of Markovnikov's rule . The proton from HCl adds to the less substituted carbon of the alkene double bond (the terminal CH₂), generating a more stable tertiary carbocation intermediate (stabilized by resonance from the adjacent oxygen). The chloride ion then attacks this carbocation, yielding the desired 2-chloro-1-methoxypropane with high selectivity.[3] This method provides precise control over the product's regiochemistry based on the electronic properties of the substrate.[3]
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-chloro-1-methoxypropane stems from its identity as a secondary alkyl halide, allowing it to participate in a range of nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution : As a secondary alkyl chloride, it can react via both Sₙ1 and Sₙ2 pathways.[3] The choice of mechanism is dictated by the reaction conditions:
-
Sₙ2 Reactions : Favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.[8]
-
Sₙ1 Reactions : Favored by weak nucleophiles and polar protic solvents, which can stabilize the secondary carbocation intermediate formed upon cleavage of the C-Cl bond.[3][8]
-
Caption: Generalized Sₙ2 Reaction Pathway.
-
Grignard Reagent Formation : It can react with magnesium metal to form the corresponding Grignard reagent, (1-methoxypropan-2-yl)magnesium chloride.[3] This transforms the electrophilic carbon into a potent nucleophile, widely used for creating new carbon-carbon bonds.[9]
-
Elimination Reactions : In the presence of a strong, sterically hindered base, it can undergo elimination reactions to yield alkenes.[4]
-
Primary Application : Its most significant industrial application is as a crucial intermediate in the manufacture of metolachlor, a widely used herbicide.[4][5]
Experimental Protocols
The following protocols are illustrative and should be performed with appropriate safety precautions by trained personnel.
Protocol 1: Synthesis via Chlorination of 1-Methoxy-2-propanol
This protocol describes a robust method for converting the precursor alcohol to the target compound.
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methoxy-2-propanol (1.0 eq).
-
Inert Atmosphere : Purge the system with dry nitrogen.
-
Cooling : Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition : Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Workup : Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Washing : Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by fractional distillation to yield pure 2-chloro-1-methoxypropane.
Caption: Workflow for Synthesis and Purification.
Safety and Handling
2-Chloro-1-methoxypropane is a chemical that requires careful handling.
-
Personal Protective Equipment : Always use personal protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat.[10]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[10]
-
Ignition Sources : Keep away from all sources of ignition as it may be flammable.[10]
-
Spills : In case of a spill, evacuate the area, remove ignition sources, and absorb the material with an inert substance. Prevent it from entering drains.[10]
-
First Aid :
Conclusion
2-Chloro-1-methoxypropane is a valuable and versatile chemical intermediate. Its specific arrangement of a secondary chloride and a primary ether functional group dictates its synthesis, reactivity, and utility. A thorough understanding of its properties, spectroscopic characteristics, and reaction mechanisms is essential for its effective and safe use in both academic research and large-scale industrial applications, particularly in the agrochemical sector.
References
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Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1H (proton) NMR spectrum of 2-chloropropane. Retrieved February 9, 2026, from [Link]
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ChemBK. (2024, April 10). 2-Chloro-1-methoxy propane. Retrieved February 9, 2026, from [Link]
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Wikipedia. (n.d.). 2-Methoxypropene. Retrieved February 9, 2026, from [Link]
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NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved February 9, 2026, from [Link]
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PubChem - National Institutes of Health. (n.d.). 2-Chloro-1-methoxypropane. Retrieved February 9, 2026, from [Link]
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Quora. (2020, November 17). What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. Retrieved February 9, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved February 9, 2026, from [Link]
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ChemBK. (2024, April 10). Propane, 2-chloro-1-methoxy-. Retrieved February 9, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]
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